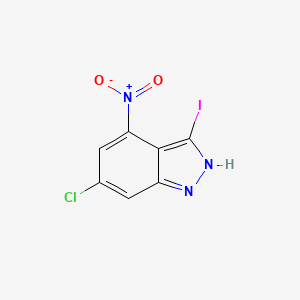

6-Chloro-3-iodo-4-nitro-1H-indazole

Description

BenchChem offers high-quality 6-Chloro-3-iodo-4-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-iodo-4-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-iodo-4-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClIN3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADCULZWTHEJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClIN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646324 | |

| Record name | 6-Chloro-3-iodo-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-97-1 | |

| Record name | 6-Chloro-3-iodo-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-3-iodo-4-nitro-1H-indazole physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-3-iodo-4-nitro-1H-indazole

Abstract

6-Chloro-3-iodo-4-nitro-1H-indazole is a highly functionalized heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently forming the core of pharmacologically active agents.[1][2] The unique substitution pattern of this molecule—featuring an electron-withdrawing nitro group and two distinct halogens (chloro and iodo) at key positions—makes it a valuable and versatile building block for synthetic chemistry and drug discovery. The iodine at the 3-position is particularly amenable to cross-coupling reactions, while the nitro group can be reduced to an amine for further derivatization.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 6-Chloro-3-iodo-4-nitro-1H-indazole. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a predictive profile based on computational models and comparative analysis with structurally related analogs. Furthermore, it offers detailed, field-proven experimental protocols for researchers to empirically determine its core characteristics, including solubility, stability, and spectroscopic identity. This guide is intended to serve as a foundational resource for scientists and professionals engaged in chemical synthesis, lead optimization, and formulation development.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its molecular identity. The structural features of 6-Chloro-3-iodo-4-nitro-1H-indazole—a bicyclic aromatic system with multiple substituents—govern its reactivity, intermolecular interactions, and ultimately, its utility.

-

Chemical Name: 6-Chloro-3-iodo-4-nitro-1H-indazole

-

CAS Number: 885519-97-1[3]

-

Molecular Formula: C₇H₃ClIN₃O₂[3]

-

Molecular Weight: 339.48 g/mol

Structural Diagram:

Caption: Chemical structure of 6-Chloro-3-iodo-4-nitro-1H-indazole.

Physicochemical Properties: A Predictive and Comparative Analysis

Direct experimental values for the target compound are not widely published. Therefore, we present a combination of computationally predicted properties and experimental/computed data from closely related structural analogs. This comparative approach provides a robust, scientifically grounded estimation of the compound's behavior.

| Property | 6-Chloro-3-iodo-4-nitro-1H-indazole (Predicted) | 6-Chloro-4-nitro-1H-indazole[4][5] (Analog A: Lacks Iodine) | 3-Iodo-6-nitro-1H-indazole[6][7] (Analog B: Lacks Chlorine) |

| Molecular Weight ( g/mol ) | 339.48 | 197.58 | 289.03 |

| LogP (Octanol/Water) | ~3.5 - 4.0 | 2.0 | 2.1 |

| Topological Polar Surface Area (Ų) | 74.5 | 74.5 | 74.5 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

| Melting Point (°C) | > 200 (Est.) | Not Available | ~220 (Decomposes) |

| Aqueous Solubility | Very Low (Est.) | Low | Low |

| pKa (Acidic, N-H) | ~11-12 (Est.) | Not Available | Not Available |

Expert Insights:

-

LogP: The addition of both chlorine and iodine atoms significantly increases the lipophilicity (LogP) compared to the analogs. This suggests the compound will have poor aqueous solubility but good permeability across lipid membranes.

-

Solubility: The planar, aromatic structure combined with high lipophilicity predicts very low solubility in aqueous media. The presence of the polar nitro group and the N-H proton may allow for some solubility in polar organic solvents like DMSO, DMF, and potentially alcohols.[1]

-

Stability: Aromatic nitro compounds can be susceptible to reduction and may exhibit photolytic instability. The carbon-iodine bond is the weakest point for potential degradation, particularly under reductive or light-induced conditions.

Protocol for Spectroscopic Structural Elucidation

Confirming the identity and purity of a synthesized compound is paramount. The following workflow outlines the standard spectroscopic techniques used for the structural elucidation of 6-Chloro-3-iodo-4-nitro-1H-indazole.

Caption: General workflow for solubility and stability testing.

Step-by-Step Methodology: Shake-Flask Solubility

-

Objective: To determine the equilibrium (thermodynamic) solubility in various solvents.

-

Materials: Test compound, selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1N HCl, Ethanol, Acetonitrile), vials, shaker/incubator, filtration unit (e.g., 0.45 µm PTFE), HPLC or UPLC system with UV detector.

-

Procedure:

-

Add an excess amount of the solid compound to a known volume of each test solvent in a sealed vial. The solid should be clearly visible.

-

Incubate the vials at a controlled temperature (e.g., 25 °C) on a shaker for 24-48 hours to ensure equilibrium is reached.

-

After incubation, allow the vials to stand, letting the excess solid settle.

-

Carefully withdraw a sample from the supernatant and immediately filter it to remove all undissolved solids.

-

Dilute the filtrate with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of a pre-established calibration curve.

-

Quantify the concentration of the dissolved compound using a validated HPLC/UPLC method.

-

Express the result in units such as µg/mL or mM.

-

Synthesis and Applications in Research

While a specific synthesis for 6-Chloro-3-iodo-4-nitro-1H-indazole is not detailed in readily available literature, its synthesis can be logically inferred from established methods for related nitroindazoles. [8][9]A plausible route would involve the nitration of a 6-chloro-3-iodo-1H-indazole precursor.

The true value of this molecule lies in its potential as a chemical intermediate.

-

Medicinal Chemistry: Halogenated nitroindazoles have been investigated for a range of biological activities, including antibacterial and antiprotozoal properties. [8][10]The nitro group can be reduced to a versatile amino group, which serves as a handle for building diverse compound libraries for screening.

-

Cross-Coupling Reactions: The C-I bond at the 3-position is an excellent site for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide variety of carbon and heteroatom substituents.

-

Materials Science: The electron-deficient nature of the aromatic system makes it an interesting scaffold for developing novel dyes or electronic materials. [2]

Conclusion

6-Chloro-3-iodo-4-nitro-1H-indazole is a chemical entity with significant potential, primarily as a versatile building block for creating complex molecules in drug discovery and materials science. While direct experimental data is sparse, this guide provides a robust predictive profile of its key physicochemical properties based on computational analysis and comparison with structural analogs. The detailed protocols for spectroscopic characterization, solubility assessment, and stability testing offer researchers a clear and actionable framework for the empirical validation and utilization of this compound. The strategic placement of its functional groups provides multiple avenues for chemical modification, positioning it as a valuable tool for innovation.

References

-

ZaiQi Bio-Tech. 6-CHLORO-3-IODO(1H)INDAZOLE| CAS No:503045-59-8. Available from: [Link]

-

Wrzeciono U, Pietkiewicz K, Niewegłowska W, Michalska W. [Azoles. Part 5: On halogen-nitroindazole derivatives and their antibacterial properties (author's transl)]. Pharmazie. 1979 Jan;34(1):20-2. Available from: [Link]

-

Abbassi, N., Rakib, E. M., Bouissane, L., et al. ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate. Available from: [Link]

-

PubChem. 3-Iodo-6-nitroindazole | C7H4IN3O2 | CID 12475306. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 6-Nitroindazole | C7H5N3O2 | CID 24239. National Center for Biotechnology Information. Available from: [Link]

-

Singh, P., Kaur, M. & Kumar, V. Indazole – an emerging privileged scaffold: synthesis and its biological significance. J Iran Chem Soc21 , 227–261 (2024). Available from: [Link]

-

Liu, Z., Wang, T., Wang, F., et al. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available from: [Link]

-

Serra, S., Freire, F., Matos, M. J., et al. New nitroindazole-porphyrin conjugates: Synthesis, characterization and antibacterial properties. Dyes and Pigments. 2020;178:108354. Available from: [Link]

-

Pinto, M., Almeida, S., Marrazzo, A., et al. A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. Molecules. 2019;24(19):3452. Available from: [Link]

-

2a biotech. Products. Available from: [Link]

-

PharmaCompass. 3-IODO-6-NITRO-1H-INDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

-

Puzzarini, C., & Barone, V. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules. 2022;27(3):685. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. 6-CHLORO-4-NITRO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

- 6. 3-Iodo-6-nitroindazole | C7H4IN3O2 | CID 12475306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-IODO-6-NITRO-1H-INDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. [Azoles. Part 5: On halogen-nitroindazole derivatives and their antibacterial properties (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the Indazole Scaffold

An In-Depth Technical Guide to 6-Chloro-3-iodo-4-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Chloro-3-iodo-4-nitro-1H-indazole, a halogenated nitroindazole derivative with significant potential as a versatile building block in medicinal chemistry and synthetic organic chemistry. While direct experimental data for this specific compound is limited, this document synthesizes available information and leverages data from closely related analogues to offer valuable insights for researchers.

The indazole ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the design of novel therapeutics.[2] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antileishmanial properties.[1][2][3][4]

The strategic placement of functional groups, such as halogens and nitro groups, on the indazole core can significantly modulate a molecule's reactivity, metabolic stability, and biological efficacy.[3] 6-Chloro-3-iodo-4-nitro-1H-indazole combines three key functionalities: an iodine atom at the 3-position, a nitro group at the 4-position, and a chlorine atom at the 6-position. This specific arrangement offers multiple reaction sites for chemical diversification, making it a highly valuable intermediate for constructing complex molecular architectures and for use in fragment-based drug design. The iodine at C3 is particularly amenable to transition metal-catalyzed cross-coupling reactions, while the nitro group at C4 can be readily reduced to an amine for further functionalization.[1]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for its application in research. The key identifiers and computed physicochemical properties for 6-Chloro-3-iodo-4-nitro-1H-indazole are summarized below.

| Identifier | Value | Source |

| CAS Number | 885519-97-1 | [5] |

| Molecular Formula | C₇H₃ClIN₃O₂ | [5] |

| Molecular Weight | 325.48 g/mol | Inferred from Formula |

| IUPAC Name | 6-chloro-3-iodo-4-nitro-1H-indazole | [5] |

| Canonical SMILES | C1=C(C=C2C(=C1[O-])NN=C2I)Cl | Inferred from Structure |

Computed Physicochemical Properties (Based on Analogues)

Note: The following properties are estimated based on structurally similar compounds, such as 6-Chloro-4-nitro-1H-indazole and 3-Iodo-6-nitroindazole, and serve as a guideline.

| Property | Estimated Value | Analog Compound | Source |

| Topological Polar Surface Area (TPSA) | 71.82 Ų | 6-Chloro-4-nitro-1H-indazole | [6] |

| XLogP3 | ~2.1 | 3-Iodo-6-nitroindazole | [7] |

| Hydrogen Bond Donor Count | 1 | 6-Chloro-4-nitro-1H-indazole | [6] |

| Hydrogen Bond Acceptor Count | 3 | 6-Chloro-4-nitro-1H-indazole | [6] |

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

A logical synthetic approach would likely begin with a suitably substituted aniline, proceeding through diazotization and cyclization to form the 6-chloro-4-nitro-1H-indazole intermediate, which is then iodinated at the C3 position.

Caption: A plausible synthetic pathway for 6-Chloro-3-iodo-4-nitro-1H-indazole.

Key Functionalization Reactions

The true value of this compound lies in its potential for subsequent chemical modifications. The three distinct functional groups offer orthogonal reactivity.

-

C3-Iodo Group : The carbon-iodine bond is a versatile handle for introducing molecular diversity. It readily participates in various transition metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: To form carbon-carbon bonds with boronic acids.

-

Sonogashira Coupling: To introduce alkyne moieties.

-

Heck Coupling: For the addition of alkenes.[1]

-

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.

-

-

C4-Nitro Group : The nitro group is a strong electron-withdrawing group that can be readily reduced to a primary amine (-NH₂).[1] This transformation is typically achieved using reagents like tin(II) chloride (SnCl₂) or iron powder in acidic conditions. The resulting amino group can then be further functionalized through:

-

Amide bond formation.

-

Sulfonamide synthesis.

-

Reductive amination.

-

-

C6-Chloro Group : While less reactive than the iodo group in cross-coupling reactions, the chloro substituent can still participate in certain nucleophilic aromatic substitution (SNAr) reactions or serve as a site for modification under more forcing conditions. It also influences the electronic properties and lipophilicity of the molecule.

Caption: Key reaction pathways for the functionalization of the title compound.

Applications in Drug Discovery and Chemical Biology

The structural motifs present in 6-Chloro-3-iodo-4-nitro-1H-indazole make it an attractive starting material for libraries aimed at discovering novel bioactive agents.

Kinase Inhibitors in Oncology

The indazole scaffold is a well-established core for numerous kinase inhibitors used in cancer therapy.[8] By utilizing the C3-iodo position for cross-coupling, diverse chemical entities can be introduced to target the ATP-binding pocket of various kinases. For example, derivatives could be designed to inhibit key signaling pathways, such as the RAF-MEK-ERK pathway, which is often dysregulated in many cancers.[1]

Caption: Inhibition of the RAF kinase pathway by a hypothetical indazole derivative.

Antimicrobial and Antiparasitic Agents

Substituted indazoles have also shown significant promise as antimicrobial and antileishmanial agents.[2] Specifically, novel 3-chloro-6-nitro-1H-indazole derivatives have been investigated as promising candidates against Leishmania infantum.[2][4] The title compound serves as an excellent precursor for generating a library of analogues to screen against various bacterial, fungal, and parasitic pathogens.[1]

Safety, Handling, and Storage

As with any laboratory chemical, 6-Chloro-3-iodo-4-nitro-1H-indazole should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds can guide safe handling practices.

-

Hazard Identification : Based on analogues like 3-Iodo-6-nitroindazole, this compound may be harmful if swallowed (Acute Toxicity, Oral).[7] It may also cause skin and serious eye irritation.[9]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear safety glasses with side-shields or chemical safety goggles.

-

Skin Protection : Handle with impervious gloves (e.g., nitrile rubber) and wear a lab coat.

-

Respiratory Protection : Use in a well-ventilated area or a chemical fume hood. Avoid dust formation.

-

-

First Aid Measures :

-

If Inhaled : Move the person into fresh air.[10]

-

In Case of Skin Contact : Wash off with soap and plenty of water.

-

In Case of Eye Contact : Flush eyes with water as a precaution.

-

If Swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

-

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.[11]

Disclaimer: This information is based on related compounds and should be used as a guide only. Always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

6-Chloro-3-iodo-4-nitro-1H-indazole is a highly functionalized heterocyclic compound with considerable potential for applications in medicinal chemistry and organic synthesis. Its strategically placed reactive sites—the iodo, nitro, and chloro groups—provide a versatile platform for the synthesis of complex molecules. For drug development professionals and researchers, this compound represents a valuable building block for creating diverse chemical libraries targeting a range of diseases, from cancer to infectious diseases. While further research is needed to fully characterize its properties and reactivity, the insights gathered from its analogues strongly suggest its utility as a key synthetic intermediate.

References

-

6-CHLORO-3-IODO(1H)INDAZOLE | CAS No:503045-59-8. ZaiQi Bio-Tech. Available at: [Link]

-

6-iodo-1H-indazole | C7H5IN2 | CID 12991241. PubChem - NIH. Available at: [Link]

-

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine. PubChem - NIH. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH National Library of Medicine. Available at: [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports. Available at: [Link]

-

3-Iodo-6-nitroindazole | C7H4IN3O2 | CID 12475306. PubChem - NIH. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. chemscene.com [chemscene.com]

- 7. 3-Iodo-6-nitroindazole | C7H4IN3O2 | CID 12475306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6-CHLORO-4-NITRO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 6-Chloro-3-iodo-4-nitro-1H-indazole: A Versatile Scaffold for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloro-3-iodo-4-nitro-1H-indazole is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring chloro, iodo, and nitro groups on the indazole core, offers multiple avenues for synthetic diversification. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, expected reactivity, and potential applications, drawing upon the established chemistry of related indazole derivatives. While specific experimental data for this exact molecule is limited in public literature, this document serves as a robust theoretical and practical framework for its utilization in research and development.

Introduction: The Privileged Indazole Scaffold

The indazole nucleus is a "privileged scaffold" in drug discovery, forming the core structure of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The strategic placement of functional groups on the indazole ring system is a key strategy for modulating the physicochemical properties and biological activities of these molecules. The title compound, 6-Chloro-3-iodo-4-nitro-1H-indazole, is a prime example of a highly decorated indazole with significant potential for the synthesis of novel chemical entities.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and biological screening. The key properties of 6-Chloro-3-iodo-4-nitro-1H-indazole are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClIN₃O₂ | [2] |

| Molecular Weight | 323.48 g/mol | [2] |

| CAS Number | 885519-97-1 | [2] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Purity | >99% available commercially | [2] |

| Storage | Store in a dry, dark, and ventilated place | [2] |

Synthesis of 6-Chloro-3-iodo-4-nitro-1H-indazole

Proposed Synthetic Pathway

The key transformation is the regioselective iodination at the C3 position of the indazole ring. This is a common and effective method for functionalizing the indazole core.[3]

Caption: Proposed synthesis of 6-Chloro-3-iodo-4-nitro-1H-indazole.

Experimental Protocol (Hypothetical)

This protocol is a general guideline based on similar iodination reactions of indazoles.[4] Optimization of reaction conditions may be necessary.

Materials:

-

6-Chloro-4-nitro-1H-indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Potassium carbonate (K₂CO₃) solution

-

Deionized water

Procedure:

-

To a solution of 6-chloro-4-nitro-1H-indazole (1.0 equivalent) in DMF, add potassium hydroxide (2.0 equivalents).

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Slowly add a solution of iodine (1.5 equivalents) in DMF to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 6-Chloro-3-iodo-4-nitro-1H-indazole.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Reactivity and Chemical Logic

The chemical reactivity of 6-Chloro-3-iodo-4-nitro-1H-indazole is dictated by its three key functional groups, making it a versatile synthetic intermediate.

-

C3-Iodo Group: The iodine atom at the C3 position is an excellent leaving group, making this position highly susceptible to various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[5] This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.

-

C4-Nitro Group: The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group. This amino functionality can then be further derivatized through acylation, alkylation, or diazotization reactions, providing another point for molecular diversification.[6]

-

C6-Chloro Group: The chlorine atom on the benzene ring is less reactive than the C3-iodo group but can still participate in nucleophilic aromatic substitution reactions under more forcing conditions or through metal-catalyzed processes.

Reaction Scheme: Diversification Potential

Caption: Key reaction pathways for 6-Chloro-3-iodo-4-nitro-1H-indazole.

Potential Applications in Drug Discovery and Materials Science

The highly functionalized nature of 6-Chloro-3-iodo-4-nitro-1H-indazole makes it an attractive starting material for the synthesis of compounds with potential applications in several fields:

-

Medicinal Chemistry: The indazole scaffold is a key component of many kinase inhibitors used in cancer therapy.[1] The ability to introduce diverse substituents at the C3, C4, and C6 positions allows for the generation of large libraries of compounds for screening against various biological targets. Furthermore, nitro-containing heterocyclic compounds have shown a broad spectrum of biological activities, including antimicrobial and antiparasitic effects.[7]

-

Materials Science: The extended π-system of the indazole ring, which can be further extended through cross-coupling reactions, suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 6-Chloro-3-iodo-4-nitro-1H-indazole. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, related nitro and halogenated aromatic compounds are often classified as irritants and may be harmful if ingested or inhaled.

General Recommendations:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

6-Chloro-3-iodo-4-nitro-1H-indazole is a promising, albeit under-characterized, chemical entity. Its densely functionalized structure provides a versatile platform for the synthesis of a wide array of novel molecules. This guide, by consolidating information from related compounds, offers a foundational understanding of its properties, synthesis, and reactivity, thereby enabling researchers to unlock its potential in drug discovery, materials science, and beyond. Further experimental investigation into the specific properties and reactions of this compound is warranted and will undoubtedly expand its utility in the scientific community.

References

6-Chloro-3-iodo-4-nitro-1H-indazole IUPAC name and structure

An In-Depth Technical Guide to 6-Chloro-3-iodo-4-nitro-1H-indazole: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a privileged scaffold in drug discovery, forming the structural core of numerous compounds with a wide array of pharmacological properties, including potent anti-cancer and anti-inflammatory activities.[1][2][3] Its unique bicyclic structure allows for three-dimensional diversity, enabling precise interactions with biological targets. Within this class, 6-chloro-3-iodo-4-nitro-1H-indazole emerges as a highly functionalized and versatile building block. The specific arrangement of its substituents—a chloro group at C6, a nitro group at C4, and an iodo group at C3—provides multiple, orthogonal handles for synthetic diversification.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 6-chloro-3-iodo-4-nitro-1H-indazole. We will delve into its synthesis, explore its reactivity in key cross-coupling reactions that are foundational to modern medicinal chemistry, and discuss its application as a strategic intermediate in the development of targeted therapeutics, particularly kinase inhibitors.[1]

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is the bedrock of reproducible science. Herein are the core identifiers for the subject compound.

-

IUPAC Name: 6-Chloro-3-iodo-4-nitro-1H-indazole

-

Chemical Structure:

Table 1: Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 885519-97-1 | [4] |

| Molecular Formula | C₇H₃ClIN₃O₂ | [4] |

| Molecular Weight | 323.48 | Calculated |

| Appearance | Solid (Typical) | General Knowledge |

| Purity | ≥95% (Typical Commercial) | [5] |

Synthesis Pathway: A Two-Step Approach

The synthesis of 6-chloro-3-iodo-4-nitro-1H-indazole is most efficiently achieved via a two-step sequence starting from the commercially available 6-chloro-4-nitro-1H-indazole. This pathway involves the regioselective iodination at the C3 position of the indazole core.

Caption: Synthetic pathway for 6-chloro-3-iodo-4-nitro-1H-indazole.

Experimental Protocol: C3-Iodination of 6-Chloro-4-nitro-1H-indazole

This protocol is adapted from general procedures for the C3-iodination of N-unprotected indazoles, a robust and widely published method. [6]The C3 position is susceptible to electrophilic substitution, which is facilitated by deprotonation of the indazole nitrogen with a base.

Materials:

-

6-Chloro-4-nitro-1H-indazole (1.0 equiv.) [5]* Potassium Hydroxide (KOH) (3.0 equiv.)

-

Iodine (I₂) (2.0 equiv.)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bisulfite solution

-

Water (deionized)

Procedure:

-

To a solution of 6-chloro-4-nitro-1H-indazole (1.0 equiv) in DMF (approx. 10 mL per gram of starting material), add powdered potassium hydroxide (3.0 equiv) portion-wise at room temperature.

-

Stir the resulting mixture for 30 minutes. The formation of the indazolide anion is typically observed.

-

Add solid iodine (2.0 equiv) in several portions over 20 minutes. An exotherm may be observed; maintain the temperature below 40°C.

-

Continue stirring the reaction mixture at room temperature for 3-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench excess iodine.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to yield the crude 6-chloro-3-iodo-4-nitro-1H-indazole.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.

Core Application: A Scaffold for Palladium-Catalyzed Cross-Coupling

The primary utility of 6-chloro-3-iodo-4-nitro-1H-indazole in drug development lies in its role as a substrate for palladium-catalyzed cross-coupling reactions. The iodine atom at the C3 position is an excellent leaving group for such transformations, allowing for the strategic introduction of diverse molecular fragments. [1]The reactivity of aryl halides in these reactions typically follows the trend I > Br > Cl, making the C3-iodo position the primary site of reaction. [7]

Suzuki-Miyaura Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. [1][8]In the context of drug discovery, this reaction is instrumental for synthesizing biaryl structures, which are prevalent in kinase inhibitors designed to target the ATP-binding pocket. [1]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine 6-chloro-3-iodo-4-nitro-1H-indazole (1.0 equiv.), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

-

Add a palladium catalyst and ligand.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent mixture (e.g., 1,4-dioxane/water, DMF, or toluene).

-

Heat the reaction mixture (typically 80-120 °C) with stirring for 2-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table 2: Representative Conditions for Suzuki Coupling of 3-Iodoindazoles

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Notes | Source |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | Classic conditions, effective for many substrates. | [9] |

| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | Excellent for heteroaryl boronic acids. | [9] |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | Bulky phosphine ligands can improve yields with challenging substrates. | [10] |

| Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 80 | Often used for electron-rich or sterically hindered partners. | [9] |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. [7][11]This reaction is invaluable for installing a linear alkyne linker, which can be used to probe deeper into protein binding pockets or as a precursor for further transformations into other heterocyclic systems. [12]The reaction typically employs a dual-catalyst system of palladium and copper(I). [7] General Protocol for Sonogashira Coupling:

-

To a mixture of 6-chloro-3-iodo-4-nitro-1H-indazole (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent (e.g., THF, DMF), add an amine base (e.g., triethylamine or diisopropylamine).

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

-

Stir the reaction at room temperature to 60 °C until completion (monitored by TLC).

-

Filter the reaction mixture through a pad of celite, wash with the solvent, and concentrate the filtrate.

-

Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation that is often challenging using classical methods. [13][14]This reaction allows for the direct coupling of an aryl halide with a primary or secondary amine, providing direct access to 3-aminoindazole derivatives, which are themselves important pharmacophores. [15] General Protocol for Buchwald-Hartwig Amination:

-

Charge a reaction tube with a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃). [10]2. Add 6-chloro-3-iodo-4-nitro-1H-indazole (1.0 equiv.) and the desired amine (1.2-2.0 equiv.).

-

Seal the tube, evacuate, and backfill with argon.

-

Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).

-

Heat the mixture (typically 80-110 °C) until the starting material is consumed.

-

Cool the reaction, dilute with an organic solvent, and filter through celite.

-

Concentrate the filtrate and purify the crude product via column chromatography.

Conclusion and Future Outlook

6-Chloro-3-iodo-4-nitro-1H-indazole is more than a mere chemical curiosity; it is a purpose-built intermediate for modern drug discovery. Its strategic pattern of substitution provides a robust platform for generating vast libraries of novel compounds through reliable and versatile cross-coupling chemistry. The C3-iodo group serves as the primary reactive handle for Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the systematic exploration of structure-activity relationships (SAR). The electron-withdrawing nitro group and the chloro substituent can be used for secondary modifications or to fine-tune the electronic properties and metabolic stability of the final compounds. For researchers and scientists in the pharmaceutical industry, mastering the synthesis and reactivity of this scaffold is a key step toward the rational design of next-generation targeted therapies.

References

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.

- National Institutes of Health (NIH). (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. National Center for Biotechnology Information.

- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.

- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.

- ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate.

- ResearchGate. (2025). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate.

- Wikipedia. (2025). Buchwald–Hartwig amination. Wikipedia.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.

- BenchChem. (2025). Overcoming poor reactivity of 3-Iodo-1,5-dimethyl-1H-indazole in coupling reactions. BenchChem.

- Guidechem. (n.d.). 6-CHLORO-3-IODO-4-NITRO (1H)INDAZOLE. Guidechem.

- ChemScene. (n.d.). 6-Chloro-4-nitro-1H-indazole. ChemScene.

- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.

- Wikipedia. (2025). Sonogashira coupling. Wikipedia.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.

- BenchChem. (2025). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.

- National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information.

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- ResearchGate. (2025). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. chemscene.com [chemscene.com]

- 6. soc.chim.it [soc.chim.it]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-3-iodo-4-nitro-1H-indazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-Chloro-3-iodo-4-nitro-1H-indazole (CAS No: 885519-97-1)[1]. As a functionalized indazole derivative, this compound holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. The indazole scaffold is a "privileged structure" in drug discovery, frequently appearing in compounds with a wide range of pharmacological activities.[2] The precise structural elucidation of such molecules is paramount, as subtle variations in the substitution pattern can dramatically alter their physicochemical properties and biological activity.[3] This document serves as a valuable resource for researchers by presenting a detailed analysis of the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, based on established principles of spectroscopy and comparative data from analogous structures. Furthermore, it outlines rigorous, field-proven experimental protocols for acquiring high-quality spectroscopic data.

Molecular Structure and Predicted Spectroscopic Profile

The structural characterization of 6-Chloro-3-iodo-4-nitro-1H-indazole is crucial for confirming its identity and purity. While experimental spectra for this specific molecule are not widely published, we can predict its spectroscopic features with a high degree of confidence based on the known effects of its constituent functional groups on the indazole core.

Molecular Structure of 6-Chloro-3-iodo-4-nitro-1H-indazole

Caption: Standard numbering of the 1H-indazole ring system.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton. The chemical shifts are influenced by the strong electron-withdrawing effects of the nitro group at C4 and the chloro group at C6. The solvent of choice, typically DMSO-d₆, will allow for the observation of the exchangeable N-H proton.[4]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| N-H | ~14.0 - 14.5 | Broad Singlet | - | Typical for indazole N-H protons in DMSO-d₆, deshielded. |

| H-5 | ~8.2 - 8.4 | Doublet | J ≈ 1.5 - 2.0 | Deshielded by the adjacent nitro group at C4 and the chloro group at C6. Coupled to H-7. |

| H-7 | ~7.8 - 8.0 | Doublet | J ≈ 1.5 - 2.0 | Influenced by the adjacent chloro group at C6. Coupled to H-5. |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbons attached to electronegative atoms (N, Cl, I) and the nitro group will be significantly deshielded, appearing at higher chemical shifts.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C3 | ~90 - 95 | Shielded due to the heavy atom effect of iodine. |

| C3a | ~140 - 142 | Quaternary carbon at the ring junction. |

| C4 | ~147 - 150 | Strongly deshielded by the attached nitro group. |

| C5 | ~122 - 125 | Influenced by the adjacent nitro and chloro groups. |

| C6 | ~130 - 133 | Deshielded by the attached chlorine atom. |

| C7 | ~115 - 118 | Aromatic carbon adjacent to the ring fusion. |

| C7a | ~125 - 128 | Quaternary carbon at the ring junction. |

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy Data

The FT-IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | ~3300 - 3400 (broad) | Stretching |

| C-H Aromatic | ~3100 | Stretching |

| C=C Aromatic | ~1600, ~1470 | Stretching |

| NO₂ | ~1520 - 1560 (asymmetric), ~1340 - 1380 (symmetric) | Stretching |

| C-Cl | ~700 - 800 | Stretching |

| C-I | ~500 - 600 | Stretching |

Predicted Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule.[5] The presence of chlorine and iodine will result in a characteristic isotopic pattern in the mass spectrum.

| Parameter | Predicted Value |

| Molecular Formula | C₇H₃ClIN₃O₂ |

| Calculated Exact Mass | 322.8908 |

| Expected [M]⁺ Peak (m/z) | 322.89 |

| Expected [M+H]⁺ Peak (m/z) | 323.89 |

Experimental Protocols for Spectroscopic Analysis

The unambiguous identification of 6-Chloro-3-iodo-4-nitro-1H-indazole relies on a combination of spectroscopic techniques.[5] The following protocols describe standardized procedures for obtaining high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the precise substitution pattern on the indazole ring.[5]

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for indazole derivatives to observe the exchangeable NH proton.[4]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[4]

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[4]

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind approximately 1 mg of the sample with 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and compare them to the predicted values.

-

Caption: Workflow for FT-IR spectroscopic analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecule, which is crucial for confirming its elemental composition.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Ionization:

-

Utilize a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate molecular ions with minimal fragmentation.

-

-

Mass Analysis:

-

Analyze the sample on a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Acquire data in positive or negative ion mode to observe [M+H]⁺ or [M-H]⁻ ions, respectively.

-

-

Data Analysis:

-

Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass for the molecular formula C₇H₃ClIN₃O₂.

-

Analyze the isotopic pattern to confirm the presence of chlorine and iodine.

-

Caption: Workflow for High-Resolution Mass Spectrometry analysis.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of 6-Chloro-3-iodo-4-nitro-1H-indazole. By combining predicted spectroscopic data with standardized, reliable experimental protocols, researchers can confidently identify and characterize this important synthetic intermediate. The provided workflows and detailed explanations are designed to ensure scientific integrity and reproducibility, empowering drug development professionals to advance their research with high-quality, validated data. For definitive structural confirmation, especially in cases of potential isomerism, single-crystal X-ray crystallography is recommended as the ultimate validation method.[5]

References

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. (n.d.).

- (PDF) 13 C NMR of indazoles - ResearchGate. (2016, April 7).

- (PDF) A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (2016, September 16).

- Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers - Benchchem. (n.d.).

- A Comparative Guide to the Characterization of 3-Iodo-6-methyl-4-nitro-1H-indazole and Its Isomers - Benchchem. (n.d.).

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (n.d.).

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (n.d.).

- 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole - Benchchem. (n.d.).

- A Spectroscopic Guide to the Regioisomers of 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem. (n.d.).

- 6-chloro-3-iodo-4-nitro (1h)indazole - Guidechem. (n.d.).

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025, May 29).

- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. (2018, April 9).

- 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine - PubChem - NIH. (n.d.).

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - Frontiers. (2024, March 17).

- 6-chloro-4-methoxy-3-iodo-1h-indazole. (2024, July 15).

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022, April 11).

- 6-CHLORO-3-IODO(1H)INDAZOLE| CAS No:503045-59-8. (n.d.).

- 3-Iodo-6-nitroindazole | C7H4IN3O2 | CID 12475306 - PubChem. (n.d.).

- Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous - Semantic Scholar. (2022, April 11).

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (n.d.).

- Buy 6-Chloro-3-iodo-1H-indazole (EVT-357529) | 503045-59-8 - EvitaChem. (n.d.).

- 1-Allyl-3-chloro-6-nitro-1H-indazole - PMC - NIH. (n.d.).

- Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem. (n.d.).

- 6-Chloro-4-iodo-1H-indazole, N-acetyl- - SpectraBase. (n.d.).

- (PDF) 3-Chloro-1-ethyl-6-nitro-1H-indazole - ResearchGate. (2017, July 13).

Sources

Introduction: The Ascendancy of 1H-Indazole in Modern Drug Discovery

An In-depth Technical Guide to the X-ray Crystallography of Functionalized 1H-Indazole Derivatives

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] As a bicyclic aromatic heterocycle, it consists of a benzene ring fused to a pyrazole ring.[1][3] The 1H-tautomer is generally more thermodynamically stable than its 2H counterpart, making it the predominant form explored in drug development.[1][2][3] Its significance stems from its ability to act as a versatile pharmacophore and a bioisostere for moieties like indoles and phenols, often improving metabolic stability and target affinity.[3]

Functionalized 1H-indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3] This has culminated in several clinically approved drugs, such as the PARP inhibitor Niraparib and the tyrosine kinase inhibitor Pazopanib, which feature the indazole core.[1][2] The precise three-dimensional arrangement of atoms and the intricate network of intermolecular interactions, dictated by the functional groups on the indazole core, are paramount to their biological function. X-ray crystallography stands as the definitive technique for elucidating this atomic-level detail, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.[4]

This guide offers a comprehensive walkthrough of the crystallographic process for functionalized 1H-indazole derivatives, from initial synthesis to the final analysis of the crystal structure. It is designed for researchers and drug development professionals, emphasizing the causal relationships behind key experimental choices to empower rational decision-making in the laboratory.

Part 1: Synthesis and Functionalization of the 1H-Indazole Core

A prerequisite for any crystallographic study is the synthesis of the target molecule. A variety of synthetic methodologies have been established for constructing the 1H-indazole core and introducing diverse functional groups. The choice of synthetic route is critical as it dictates the types of functionalization possible, which in turn influences the molecule's physicochemical properties and, consequently, its crystallization behavior.

Key synthetic strategies include:

-

Classical Cyclization Reactions: The diazotization of o-toluidine followed by cyclization is a common laboratory-scale method for producing the parent 1H-indazole.[5]

-

Modern Catalytic Approaches: Palladium- and copper-catalyzed reactions, such as the intramolecular C-H amination of arylhydrazones or the cyclization of o-haloaryl N-sulfonylhydrazones, offer efficient and versatile routes to substituted 1H-indazoles.[1][2]

-

[3+2] Cycloaddition Reactions: The reaction of arynes with diazo compounds is a powerful strategy for constructing the indazole ring system.[1][6]

-

Metal-Free Synthesis: Environmentally benign, metal-free approaches, such as PIFA-mediated oxidative C-N bond formation from arylhydrazones, are gaining prominence.[2][3]

Functionalization is often targeted at the C3, C5, and N1 positions to modulate biological activity and physicochemical properties. For example, introducing piperazine moieties can enhance aqueous solubility and oral bioavailability[7], while halogenation at the C3-position provides a handle for further modifications via cross-coupling reactions.[8]

Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines a general, metal-free synthesis of a 3-substituted-1H-indazole from an accessible arylhydrazone, a method noted for its broad substrate scope and mild conditions.[3]

-

Hydrazone Formation:

-

Dissolve 1.0 equivalent of the desired ortho-substituted aryl aldehyde or ketone in ethanol.

-

Add 1.1 equivalents of the corresponding hydrazine (e.g., phenylhydrazine) to the solution.

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Stir the mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

The resulting hydrazone often precipitates from the solution and can be collected by vacuum filtration, washed with cold ethanol, and dried.

-

-

Oxidative Cyclization:

-

Suspend the dried arylhydrazone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Add 1.2 equivalents of [bis(trifluoroacetoxy)iodo]benzene (PIFA) portion-wise over 10 minutes at room temperature. Causality: PIFA acts as a mild oxidant to facilitate the intramolecular C-H amination, leading to the formation of the C-N bond required for the pyrazole ring.

-

Stir the reaction for 1-3 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the functionalized 1H-indazole derivative.

-

Part 2: The Art and Science of Crystallization

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The success of crystallization depends on creating a state of supersaturation from which the solute can slowly and orderly precipitate into a crystalline lattice rather than an amorphous solid.

Key Crystallization Techniques for 1H-Indazole Derivatives

-

Slow Evaporation: This is the most common and straightforward method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly.[5] This gradual increase in concentration promotes the formation of well-ordered single crystals. Rationale: This technique is ideal for compounds that are moderately soluble and stable at room temperature. The choice of solvent is critical; it should not be too volatile (evaporates too quickly) or too non-volatile (takes too long).

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystal growth. Rationale: This method is effective for compounds that exhibit a significant change in solubility with temperature.

-

Vapor Diffusion (Hanging/Sitting Drop): A small drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually induces crystallization. Rationale: This is a highly controlled method, common in protein crystallography but also very effective for small molecules. It allows for the screening of a wide range of conditions using minimal material.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Solvent Selection: Test the solubility of the purified 1H-indazole derivative in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and binary mixtures like ethanol/water). The ideal solvent is one in which the compound is moderately soluble.

-

Solution Preparation: Prepare a near-saturated solution by dissolving the compound in the chosen solvent at room temperature. Gentle warming may be used to increase solubility, but the solution should be cooled back to room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, small vial or test tube. Causality: This step is critical to remove any dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Crystallization Setup: Cover the vial with parafilm and pierce it with 1-3 small holes using a fine needle.[5] Rationale: The number and size of the holes control the rate of evaporation. Fewer/smaller holes lead to slower evaporation and often yield better quality crystals.

-

Incubation: Place the vial in a vibration-free environment with a stable temperature.

-

Monitoring: Observe the vial daily for the formation of single crystals, which can take several days to weeks.

Part 3: X-ray Diffraction - From Crystal to Data

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to measure the pattern of scattered X-rays. This pattern contains the information needed to determine the arrangement of atoms within the crystal.

Workflow for X-ray Data Collection

Caption: General workflow from crystal mounting to processed diffraction data.

Experimental Protocol: Single-Crystal X-ray Data Collection

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is selected under a microscope. It is mounted on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.

-

Cryo-Cooling: The mounted crystal is typically flash-cooled in a stream of cold nitrogen gas (around 100 K). Causality: Cooling the crystal minimizes radiation damage from the high-intensity X-ray beam, allowing for longer data collection times and often improving the quality of the diffraction data.

-

Diffractometer Alignment: The crystal is mounted on the goniometer head of the diffractometer and centered in the X-ray beam.

-

Data Collection Strategy: A data collection strategy is determined using specialized software. This involves defining the crystal-to-detector distance, exposure time per frame, and the total rotation range required to collect a complete and redundant dataset.[9] The rotation method is standard, where the crystal is rotated through a specific angle while being exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on an area detector.[9][10]

-

Data Processing: The collected raw images are processed through a series of computational steps[10]:

-

Autoindexing: The positions of the diffraction spots are used to determine the unit cell parameters and the crystal's orientation.

-

Integration: The intensity of each reflection is measured from the images.

-

Scaling and Merging: Intensities from all images are scaled to a common reference frame, and symmetry-related reflections are merged to produce the final, unique dataset.

-

Part 4: Structure Solution, Refinement, and Analysis

The processed data file, containing a list of reflection indices (h,k,l) and their corresponding intensities, is used to solve and refine the crystal structure.

-

Structure Solution: The goal is to solve the "phase problem." While intensities are measured, the phase information for each reflection is lost. Direct methods or Patterson methods are employed to calculate initial phases and generate an initial electron density map.[5] This map reveals the positions of the atoms in the asymmetric unit.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction data, typically measured by the R-factor. A lower R-factor indicates a better fit.

-

Validation: The final refined structure is validated using various crystallographic checks (e.g., CHECKCIF) to ensure its chemical and geometric sensibility.

Analysis of Crystallographic Data: Unveiling Supramolecular Architecture

The final refined structure provides a wealth of information critical for drug design. For 1H-indazole derivatives, the analysis focuses on the supramolecular chemistry—the organization of molecules in the crystal lattice through non-covalent interactions.[11]

-

Hydrogen Bonding: The N1-H of the pyrazole ring is a strong hydrogen bond donor. It frequently forms N-H···N hydrogen bonds with the N2 atom of an adjacent molecule. This interaction is fundamental to the packing of many indazole derivatives, leading to the formation of predictable supramolecular assemblies like dimers, trimers, or one-dimensional chains (catemers).[5][12]

-

π-π Stacking: The aromatic nature of the indazole ring system facilitates π-π stacking interactions between adjacent molecules, contributing significantly to the overall stability of the crystal packing.

-

Other Weak Interactions: C-H···π, C-H···O, and halogen bonds (if applicable) also play crucial roles in directing the crystal packing.[12][13] Understanding this network of interactions is vital, as it mimics the types of interactions the molecule might form with its biological target.

Caption: Key intermolecular interactions in 1H-indazole crystal packing.

Data Presentation: Crystallographic Data Table

Summarizing the final crystallographic data in a standardized table is essential for reporting and comparison.

| Parameter | Value (Example) |

| Chemical Formula | C₁₅H₁₁BrN₂O₂ |

| Formula Weight | 331.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) | 100.283(3) |

| Volume (ų) | 1481.44(7) |

| Z | 4 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Reflections Collected | 15432 |

| Unique Reflections | 3420 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |

| Goodness-of-fit on F² | 1.05 |

Note: Data in this table is illustrative, adapted from representative structures for demonstration purposes.[14][15]

Conclusion

X-ray crystallography is an indispensable tool in the development of functionalized 1H-indazole derivatives as therapeutic agents. It provides the ultimate proof of molecular structure and offers unparalleled insight into the solid-state interactions that govern physical properties and can inform our understanding of molecular recognition at a biological target. By carefully integrating rational synthesis, meticulous crystallization, and precise diffraction analysis, researchers can unlock the full potential of this privileged scaffold, accelerating the journey from a promising molecule to a life-saving medicine.

References

- An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole - Benchchem.

- A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.

- Indazoles in Drug Discovery - PharmaBlock.

- Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed.

- The Role of Indazole Derivatives in Modern Drug Discovery.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI.

- Crystalline form of indazole derivative and preparation method thereof - Eureka | Patsnap.

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1 - An-Najah Staff.

- Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives - Sami Publishing Company.

- (PDF) The chiral structure of 1H-indazoles in the solid state: A crystallographic, vibrational circular dichroism and computational study - ResearchGate.

- Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold - MDPI.

- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran.

- Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge.

- WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents.

- Designer crystals: intermolecular interactions, network structures and supramolecular synthons.

- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI.

- X-ray data processing - PMC - PubMed Central.

- Data Collection for Crystallographic Structure Determination - PMC - PubMed Central - NIH.

- X-ray data collection from macromolecular crystals - PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. jaoc.samipubco.com [jaoc.samipubco.com]

- 7. mdpi.com [mdpi.com]

- 8. soc.chim.it [soc.chim.it]

- 9. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.ias.ac.in [repository.ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. staff.najah.edu [staff.najah.edu]

- 14. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Solubility profile of 6-Chloro-3-iodo-4-nitro-1H-indazole in organic solvents

An In-depth Technical Guide to the Solubility Profile of 6-Chloro-3-iodo-4-nitro-1H-indazole

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from early-stage screening and process chemistry to formulation and final dosage form performance. This technical guide provides a comprehensive examination of the solubility profile of 6-Chloro-3-iodo-4-nitro-1H-indazole, a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. We will explore its fundamental physicochemical properties, present its expected solubility in a diverse panel of organic solvents, and provide detailed, field-proven protocols for accurately determining its equilibrium and kinetic solubility. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and biotechnology industries, offering both a theoretical framework and practical methodologies for working with this compound.

Introduction: The Critical Role of Solubility

6-Chloro-3-iodo-4-nitro-1H-indazole is a complex heterocyclic molecule featuring an indazole core substituted with electron-withdrawing (nitro, chloro) and lipophilic (iodo) groups. Substituted indazoles are a cornerstone in medicinal chemistry, with numerous derivatives known to be potent inhibitors of various protein kinases, making them crucial for targeted therapies in oncology and other disease areas.[1] The specific substitution pattern of this molecule makes it a valuable, yet challenging, intermediate for synthetic chemists.

Understanding the solubility of this compound is not merely an academic exercise; it is a fundamental prerequisite for its effective utilization.[2][3] Poor solubility can lead to significant hurdles, including:

-

Inaccurate Bioassay Results: Undissolved compound in in vitro screens can lead to false negatives or underestimated potency.[4]

-

Challenges in Synthesis and Purification: Selecting appropriate solvents is crucial for reaction efficiency, controlling side reactions, and achieving high purity through crystallization.

-

Formulation Difficulties: Low aqueous solubility is a primary cause of poor bioavailability for orally administered drugs.[5]

This guide aims to provide a robust framework for understanding and experimentally determining the solubility of 6-Chloro-3-iodo-4-nitro-1H-indazole, enabling scientists to mitigate these risks and accelerate their research and development efforts.

Physicochemical Characterization

The solubility behavior of a molecule is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for 6-Chloro-3-iodo-4-nitro-1H-indazole are summarized below.

| Property | Value | Source / Comment |

| Molecular Formula | C₇H₃ClIN₃O₂ | [6] |

| Molecular Weight | 323.48 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | Based on similar structures |

| XLogP3 | ~3.5 | Estimated based on related structures and functional groups.[7][8] |

| Hydrogen Bond Donors | 1 (indazole N-H) | [7] |

| Hydrogen Bond Acceptors | 3 (nitro O, indazole N) | [7] |

| Topological Polar Surface Area (TPSA) | 74.5 Ų | [8] |